Dimethyl cyanocarbonimidodithioate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145987. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

bis(methylsulfanyl)methylidenecyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S2/c1-7-4(8-2)6-3-5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULFXBLVJIPESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064986 | |

| Record name | Dimethyl cyanocarbonodithioimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10191-60-3 | |

| Record name | Dimethyl N-cyanodithioiminocarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10191-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl cyanocarbonimidodithioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl cyanocarbonimidodithioate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonimidodithioic acid, N-cyano-, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl cyanocarbonodithioimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S,S-dimethyl cyanoimidodithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL CYANOCARBONIMIDODITHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FOJ4L7GGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Dimethyl Cyanocarbonimidodithioate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Synthon in Modern Organic Chemistry

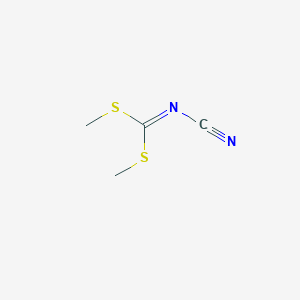

Dimethyl cyanocarbonimidodithioate, also known as dimethyl N-cyanodithioiminocarbonate (CAS No. 10191-60-3), is a highly functionalized and reactive organic compound that has garnered significant interest in the scientific community.[1][2][3] Its structure, featuring a central carbon double-bonded to a cyano-imino group and single-bonded to two methylthio (-SCH₃) groups, makes it an exceptionally versatile electrophilic reagent and a valuable building block for complex molecular architectures.[1] This guide provides an in-depth exploration of its synthesis, a robust framework for its characterization, and insights into its application as a key intermediate, particularly in the synthesis of heterocyclic compounds relevant to the pharmaceutical and agrochemical industries.[1][3][4]

Part 1: The Synthesis Pathway—From Simple Precursors to a Powerful Intermediate

The most common and reliable laboratory-scale synthesis of this compound is a one-pot, multi-step process that begins with simple, readily available starting materials.[2] The causality of this procedure lies in the sequential formation of a nucleophilic intermediate which is then trapped by an electrophilic methylating agent.

Core Reaction Principle

The synthesis hinges on the reaction between aqueous cyanamide, carbon disulfide, a strong base, and a methylating agent. The process can be understood in two primary stages:

-

Formation of the Dianionic Intermediate: Cyanamide is first deprotonated by a base (e.g., potassium hydroxide) to form an anion. This anion then undergoes a nucleophilic addition to the electrophilic carbon of carbon disulfide. A second deprotonation results in a stable dianionic salt, dipotassium cyanodithioimidocarbonate.

-

S-Alkylation: This intermediate is then subjected to double S-alkylation using a methylating agent, typically iodomethane or dimethyl sulfate, to yield the final, neutral product.[2]

Detailed Experimental Protocol

The following protocol is a validated method for the synthesis of this compound.[2]

Materials:

-

Cyanamide (50% aqueous solution)

-

Potassium Hydroxide (KOH)

-

Carbon Disulfide (CS₂)

-

Iodomethane (CH₃I)

-

Water (H₂O)

-

Ethanol (for recrystallization)

Procedure:

-

Step 1: Preparation of the Nucleophile. In a suitable reaction vessel, dissolve potassium hydroxide (0.04 mol) in 80 mL of water. To this solution, add cyanamide (0.02 mol, 50% aqueous solution). Stir the mixture for approximately 45 minutes at room temperature. This step generates the initial nucleophilic cyanamide anion.

-

Step 2: Addition of Carbon Disulfide. Slowly add carbon disulfide (0.02 mol) to the reaction mixture. The mixture is then gently heated to 40°C and stirred. The complete dissolution of the carbon disulfide, which takes approximately 2 hours, indicates the formation of the dipotassium cyanodithioimidocarbonate salt.

-

Step 3: Methylation. After the complete formation of the intermediate salt, add iodomethane (0.04 mol) dropwise to the solution. The reaction is then stirred overnight at room temperature to ensure complete dialkylation.

-

Step 4: Isolation and Purification. Upon completion of the reaction, a precipitate of the product will have formed. Collect the solid product by filtration. Wash the collected solid thoroughly with water to remove any inorganic salts. Dry the product under a vacuum at room temperature to a constant weight. For further purification, the crude product can be recrystallized from ethanol to yield pure this compound as a white to off-white solid.[2]

Synthesis Workflow Diagram

Caption: The utility of this compound in synthesizing diverse heterocycles.

References

- S-Alkylation of dithiocarbamates via a hydrogen borrowing reaction strategy using alcohols as alkylating agents.Organic & Biomolecular Chemistry (RSC Publishing).

- Dithiocarbam

- S‐Alkylation of dithiocarbamates via a hydrogen borrowing reaction... - ResearchGate.

- S-Alkylation of dithiocarbamates via a hydrogen borrowing reaction strategy using alcohols as alkylating agents.The Royal Society of Chemistry.

- S-Alkylation of Dithiocarbamates via Hydrogen Borrowing Reaction Strategy Using Alcohols as Alkylating Agent | Request PDF.

- Dimethyl N-cyanodithioiminocarbonate | C4H6N2S2 | CID 66289.PubChem - NIH.

- Leveraging N-Cyanoimido-S,S-dimethyl-dithiocarbonate for Advanced Organic Synthesis and Chemical Research.NINGBO INNO PHARMCHEM CO.,LTD.

- N-Cyanoimido-S,S-dimethyl-dithiocarbon

- Dimethyl N-cyanodithioiminocarbon

- Dimethyl N-cyanodithioiminocarbon

- Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.

- ¹³C NMR spectrum of dimethyl N-cyanodithioiminocarbonate.

- N-Cyanoimido-S,S-dimethyl-dithiocarbonate: Synthesis, Properties, and Applications in Organic Chemistry.NINGBO INNO PHARMCHEM CO.,LTD.

- (PDF) Dimethyl N-cyanodithioiminocarbonate.

- CH425769A - Process for the reaction of carbon disulfide with alkali metal cyanides.

- Carbon disulfide synthesis (alternative routes).Sciencemadness Discussion Board.

- 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0041716).

- (PDF) ChemInform Abstract: Application of Dimethyl N-Cyanodithioiminocarbonate in Synthesis of Fused Heterocycles and in Biological Chemistry.

- N-Cyanoimido-S,S-dimethyl-dithiocarbon

- Reactions of Carbon Disulfide with N-Nucleophiles.

- Reactions of carbon disulfide with a primary amine and decomposition...

- Carbon disulfide (CS2)

- dimethyl cyanocarbonodithioimid

- CAS 10191-60-3: Dimethyl N-cyanodithioiminocarbon

- DIMETHYL CYANOCARBONIMIDODITHIO

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Dimethyl N-cyanodithioiminocarbon

- Dimethyl N-cyanodithioiminocarbonate | CAS 10191-60-3 | SCBT.Santa Cruz Biotechnology.

- The Versatility in the Applications of Dithiocarbam

- Digitizing mass spectrometry data to explore the chemical diversity and distribution of marine cyanobacteria and algae.PubMed Central.

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5].

- Recent updates in click and computational chemistry for drug discovery and development.Frontiers.

- Past, Present, and Future Perspectives on Computer-Aided Drug Design Methodologies.MDPI.

- Developments in the production and application of dimethylcarbonate.

Sources

Physicochemical properties of Dimethyl cyanocarbonimidodithioate

An In-Depth Technical Guide to the Physicochemical Properties of Dimethyl Cyanocarbonimidodithioate

Introduction

This compound (CAS No. 10191-60-3), also known as Dimethyl N-cyanodithioiminocarbonate, is a multifaceted chemical compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science.[1][2] Characterized by its unique structure incorporating both a cyano (-C≡N) and two methylthio (-SCH₃) groups, this compound serves as a highly versatile and reactive building block for the synthesis of a wide array of complex molecules, particularly nitrogen- and sulfur-containing heterocycles.[1][3]

Its prominence is underscored by its role as a key intermediate in the industrial synthesis of pharmaceuticals, most notably the H₂ receptor antagonist cimetidine, used in the treatment of peptic ulcers.[1] Furthermore, its derivatives have found applications as fungicides and bactericides in agriculture and are explored for their potential in creating novel materials with interesting photoluminescent properties.[1][4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for scientists and drug development professionals, offering not just data, but also insights into the experimental rationale and synthetic utility of this important chemical intermediate.

Section 1: Chemical Identity and Structural Elucidation

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. This compound is known by several synonyms, reflecting its structural features.[2][6]

| Identifier | Value | Source |

| CAS Number | 10191-60-3 | [2] |

| Molecular Formula | C₄H₆N₂S₂ | [6] |

| Molecular Weight | 146.23 g/mol | [7][8] |

| IUPAC Name | bis(methylsulfanyl)methylidenecyanamide | [6] |

| SMILES | CSC(=NC#N)SC | |

| InChI Key | IULFXBLVJIPESI-UHFFFAOYSA-N | [2] |

The structural confirmation of this compound relies on a combination of modern spectroscopic techniques, each providing a unique piece of the structural puzzle. The workflow for such a characterization is a self-validating system, where data from orthogonal methods must converge to support the proposed structure.

Caption: Workflow for the physicochemical characterization of a synthesized compound.

Section 2: Core Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in synthetic protocols. This compound is typically a solid at room temperature.[4][9]

| Property | Value | Comments & Rationale | Source |

| Appearance | White to off-white or pale yellow crystalline solid. | The color can depend on purity. | [4][9][10] |

| Odor | Stench, characteristic sulfurous odor. | Common for sulfur-containing organic compounds. | [4][9] |

| Melting Point | 45 - 56 °C | The range reflects varying purity levels reported by different suppliers. Recrystallization is key for a sharp melting point. | [7][9][11][12] |

| Boiling Point | 229.6 ± 23.0 °C (Predicted) | This is a predicted value; experimental determination may be challenging due to potential decomposition at high temperatures. | [7] |

| Solubility | Insoluble in water; Slightly soluble in methanol. | The nonpolar nature of the methylthio groups and the overall molecular structure limit aqueous solubility. It is soluble in other organic solvents like ethanol. | [4][7] |

| Flash Point | >110 °C / >230 °F | Indicates a relatively low fire hazard under standard laboratory conditions. | [9][11] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Inert atmosphere is recommended. | Recommended to prevent decomposition and reaction with atmospheric moisture. Storage temperatures should not exceed 30°C. | [4][9][10] |

Section 3: Synthesis and Mechanistic Considerations

This compound is not known to occur naturally and is produced synthetically.[4] Several methods exist, but a common and illustrative approach involves the reaction of cyanamide with carbon disulfide in the presence of a base, followed by methylation.[7][13]

Rationale for Experimental Design: This multi-step synthesis is a classic example of nucleophilic addition followed by alkylation.

-

Base-Catalyzed Nucleophilic Addition: Cyanamide is deprotonated by a base (e.g., potassium hydroxide) to form a more potent nucleophile. This anion then attacks the electrophilic carbon of carbon disulfide. A second equivalent of base facilitates a second deprotonation, forming a dithiocarbamate dianion. This step is crucial for activating the starting materials.

-

S-Alkylation: The resulting dianion is a strong nucleophile. The addition of a methylating agent, such as iodomethane or dimethyl sulfate, results in a double S-alkylation (a Williamson ether synthesis analog for thioethers) to yield the final, neutral product.[7][13] Using a polar aprotic solvent can be beneficial for this type of reaction.[4]

Caption: Generalized workflow for the synthesis of this compound.

Section 4: Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its unique combination of reactive functional groups.[1] It acts as a versatile electrophilic reagent, enabling the construction of diverse heterocyclic systems.[3][14]

-

Electrophilic Carbon: The central carbon atom is bonded to two sulfur atoms and an imino nitrogen, making it electrophilic and susceptible to attack by nucleophiles.

-

Leaving Groups: The methylthio (-SCH₃) groups can act as effective leaving groups, facilitating substitution reactions.

-

Cyano Group: The cyano group is a powerful electron-withdrawing group and can participate in cyclization reactions.

This reactivity profile has been exploited to synthesize a wide range of biologically active molecules, including:

The compound's ability to react with various nucleophiles, such as amines and hydrazines, makes it an indispensable tool for building molecular scaffolds relevant to drug discovery and agrochemical development.[3][5][15]

Section 5: Experimental Protocols for Characterization

The following protocols are representative methodologies for the structural confirmation of this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the hydrogen and carbon framework of the molecule.

Rationale: NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. ¹H NMR confirms the presence and chemical environment of the methyl protons, while ¹³C NMR identifies all unique carbon atoms, including the quaternary carbons. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak in both ¹H and ¹³C spectra.[16][17]

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the purified solid and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum on a 300 MHz or higher field NMR spectrometer.

-

A single sharp peak is expected for the six equivalent protons of the two methyl groups.[7]

-

Expected Chemical Shift (δ): ~2.90 ppm (singlet, 6H). This value may vary slightly depending on the solvent and instrument.

-

-

¹³C NMR Acquisition:

Protocol 2: Infrared (IR) Spectroscopy

Objective: To identify key functional groups present in the molecule.

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific covalent bonds. The cyano group (C≡N) has a very characteristic, sharp absorption in a region of the spectrum that is often free from other peaks, making it an excellent diagnostic tool.[18][19]

Methodology:

-

Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Analysis: Record the spectrum from approximately 4000 to 400 cm⁻¹.

Protocol 3: Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a definitive confirmation of the molecular formula. Electron Ionization (EI) is a common technique that provides a fragmentation pattern, which can be used as a "fingerprint" for the compound and offer additional structural clues.[6][18]

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Analysis:

-

Molecular Ion (M⁺): Look for the molecular ion peak corresponding to the molecular weight of C₄H₆N₂S₂.

-

Expected m/z: 146.[6]

-

Isotope Pattern: Observe the M+1 and M+2 peaks. The presence of two sulfur atoms will result in a characteristic M+2 peak with an intensity of approximately 8-9% relative to the M⁺ peak, providing strong evidence for the elemental composition.

-

Fragmentation: Analyze the major fragment ions to corroborate the proposed structure.

-

Section 6: Safety and Hazard Information

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.[6][9]

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[6][9]

-

Corrosion/Irritation: Causes severe skin burns and eye damage.[9] It has been reported to cause severe dermatitis.[12]

-

Sensitization: May cause an allergic skin reaction.[6]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9] Avoid formation of dust.[9]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[9]

-

Decomposition: Thermal decomposition can release toxic gases such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen cyanide.[9]

Conclusion

This compound is a compound of considerable synthetic importance, bridging the gap between simple starting materials and complex, high-value heterocyclic structures. Its well-defined physicochemical properties, characterized by standard spectroscopic methods, underpin its reliable application in research and development. A thorough understanding of its reactivity, guided by its structural features, allows chemists to leverage this versatile intermediate for the creation of novel pharmaceuticals, agrochemicals, and advanced materials. As with any reactive chemical, adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory and beyond.

References

- National Center for Biotechnology Information. (n.d.). Dimethyl N-cyanodithioiminocarbonate. PubChem Compound Database.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging N-Cyanoimido-S,S-dimethyl-dithiocarbonate for Advanced Organic Synthesis and Chemical Research.

- Google Patents. (2017). CN106316902A - Method for preparing dimethyl cyanodithioiminocarbonate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Cyanoimido-S,S-dimethyl-dithiocarbonate: A Versatile Intermediate for Pesticide and Pharmaceutical Development.

- Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Heterocyclic Communications, 20(6), 313–331.

- Wang, J.-L., et al. (2020). ¹³C NMR spectrum of dimethyl N-cyanodithioiminocarbonate. ResearchGate.

- Elgemeie, G. H., & Mohamed, R. A. (2014). ChemInform Abstract: Application of Dimethyl N-Cyanodithioiminocarbonate in Synthesis of Fused Heterocycles and in Biological Chemistry. ResearchGate.

- precisionFDA. (n.d.). This compound.

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- Christ, M. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure. ResearchGate.

- Journal of Chemical Education. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. ERIC.

Sources

- 1. Buy this compound | 10191-60-3 [smolecule.com]

- 2. CAS 10191-60-3: Dimethyl N-cyanodithioiminocarbonate [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Dimethyl N-cyanodithioiminocarbonate | C4H6N2S2 | CID 66289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Cyanoimido-S,S-dimethyl-dithiocarbonate | 10191-60-3 [chemicalbook.com]

- 8. Dimethyl N-cyanodithioiminocarbonate 90 10191-60-3 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. getchem.com [getchem.com]

- 11. 10191-60-3 Dimethyl N-cyanodithioiminocarbonate AKSci J70184 [aksci.com]

- 12. N-氰亚胺基-S,S-二硫代碳酸二甲酯 90% | Sigma-Aldrich [sigmaaldrich.com]

- 13. CN106316902A - Method for preparing dimethyl cyanodithioiminocarbonate - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. files.eric.ed.gov [files.eric.ed.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

Dimethyl cyanocarbonimidodithioate CAS number 10191-60-3

An In-depth Technical Guide to Dimethyl Cyanocarbonimidodithioate (CAS 10191-60-3)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the core chemical principles, synthesis methodologies, reactive properties, and strategic applications of this compound, a versatile and pivotal chemical intermediate.

This compound, also known as Dimethyl N-cyanodithioiminocarbonate, is a unique chemical entity characterized by the convergence of a cyano group, an imido group, and two methylthio groups.[1] This combination of functionalities imparts a distinct reactivity profile, making it a valuable synthon in complex organic synthesis.[1][2]

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 10191-60-3 | [1][2][3] |

| Molecular Formula | C₄H₆N₂S₂ | [1][4] |

| Molecular Weight | 146.23 g/mol | [5][6] |

| IUPAC Name | bis(methylsulfanyl)methylidenecyanamide | [1][7] |

| Synonyms | (Cyanimino)bis(methylthio)methane, Dimethyl N-cyanodithioiminocarbonate | [1][2] |

| SMILES | CSC(=NC#N)SC | [1][7] |

| InChI Key | IULFXBLVJIPESI-UHFFFAOYSA-N | [1][5][7] |

| Appearance | White to pale brown/yellow crystalline solid or powder.[8][9][10][11] | [8][9][10][11] |

| Melting Point | 45-56 °C | [8][9][12] |

| Solubility | Slightly soluble in methanol; insoluble in water.[9][13][14] | [9][13][14] |

| Odor | Stench / Characteristic sulfurous odor.[8][13][15] | [8][13][15] |

Spectroscopic Data

-

Infrared (IR) Spectra : Key absorptions include a strong band around 2176 cm⁻¹ corresponding to the cyano group (C≡N) stretching vibration.[12]

-

¹H NMR (300 MHz, DMSO-d6) : A singlet is observed at approximately δ 2.90 ppm, integrating to 6H, which corresponds to the two equivalent methylthio (-SCH₃) groups.[12]

-

¹³C NMR (75 MHz, CDCl₃) : Signals appear around δ 18.8 (SCH₃), 115.3 (CN), and 186.8 (C=N).[12]

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. A common and effective laboratory-scale synthesis starts from cyanamide.

Protocol: Synthesis from Cyanamide, Carbon Disulfide, and Iodomethane

This protocol is based on a well-established method involving the formation of a dithiocarbamate salt followed by S-alkylation.[12][16]

Causality : The reaction proceeds in two key stages. First, the nucleophilic cyanamide anion attacks the electrophilic carbon of carbon disulfide. A strong base like potassium hydroxide is crucial for deprotonating the cyanamide, initiating the reaction. The second stage involves a classic S-alkylation where the newly formed dithio-dianion acts as a nucleophile, displacing the iodide from two equivalents of iodomethane to yield the final product.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanamide (0.02 mol, 50% aqueous solution) in 80 mL of deionized water.[12]

-

Base Addition : To the stirred solution, add potassium hydroxide (0.04 mol) and continue stirring for 45 minutes at room temperature to ensure complete deprotonation.[12]

-

Dithiocarbamate Formation : Slowly add carbon disulfide (0.02 mol) to the mixture. Heat the reaction to 40°C. Stir until the carbon disulfide has completely dissolved (approximately 2 hours), indicating the formation of the intermediate salt.[12]

-

Alkylation : Cool the reaction mixture to room temperature. Add iodomethane (0.04 mol) dropwise. A precipitate will begin to form. Allow the mixture to stir overnight at room temperature to ensure complete dialkylation.[12]

-

Isolation : Collect the solid precipitate by vacuum filtration.[12]

-

Purification : Wash the collected solid thoroughly with deionized water to remove any remaining inorganic salts. Dry the product under vacuum.[12]

-

Final Purification (Self-Validation) : For high purity, recrystallize the crude product from ethanol. The purity can be confirmed by measuring the melting point (expected: 58-60°C for this specific procedure) and acquiring NMR spectra to match reference data.[12]

Chemical Reactivity and Synthetic Applications

The molecule's reactivity is dominated by the electrophilic carbon atom situated between the two sulfur atoms and the nucleophilic potential of the nitrogen and sulfur atoms.[1][17] This dual reactivity makes it an exceptionally versatile building block for constructing a wide array of heterocyclic compounds, which are foundational structures in medicinal chemistry and agrochemicals.[1][17][18]

Key Applications:

-

Pharmaceutical Synthesis : It is a well-documented intermediate in the synthesis of the H₂ receptor antagonist Cimetidine.[1][5] It is also used to prepare novel mercaptopurine and thioguanine analogues with potential biological activity.[1][5]

-

Heterocycle Synthesis : It serves as a precursor for a diverse range of nitrogen and sulfur-containing heterocycles, including:

-

Agrochemicals : The compound is a key intermediate for synthesizing pesticides, including various insecticides and fungicides.[13][17][18]

Illustrative Reaction: Synthesis of a Pyrimidine Derivative

The reaction with compounds containing an active methylene group, such as cyanoacetanilides, exemplifies its utility in building complex heterocyclic systems.

Caption: General reaction pathway for heterocycle synthesis.

This reaction typically involves an initial nucleophilic attack from the deprotonated active methylene compound onto the electrophilic carbon of the dithioimidocarbonate, followed by an intramolecular cyclization and elimination of methanethiol (-MeSH) to form the stable aromatic pyrimidine ring.

Safety, Handling, and Toxicology

This compound is a hazardous substance that requires strict safety protocols. It is classified as toxic and corrosive.[7][8][15]

GHS Hazard Classification

| Hazard Statement | Description | Classification | Source(s) |

| H301 / H302 | Toxic / Harmful if swallowed | Acute Toxicity, Oral (Cat. 3 / 4) | [1][7][8] |

| H311 | Toxic in contact with skin | Acute Toxicity, Dermal (Cat. 3) | [1][7][8] |

| H330 | Fatal if inhaled | Acute Toxicity, Inhalation (Cat. 3) | [1][7][8] |

| H314 | Causes severe skin burns and eye damage | Skin Corrosion / Irritation (Cat. 1B) | [1][5][7][8] |

| H317 | May cause an allergic skin reaction | Skin Sensitization (Cat. 1) | [1][7] |

Toxicological Profile : The compound is a known irritant and has been reported to cause severe dermatitis upon skin contact.[1][5] The presence of the cyanide group means it may release toxic hydrogen cyanide under certain conditions (e.g., strong acidic hydrolysis), and its handling requires significant caution.[2][13]

Handling and Storage Protocol

-

Engineering Controls : Always handle in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.[5][8]

-

Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent any skin contact.[5][8]

-

Respiratory Protection : If dust is generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., P3).[5][8]

-

-

Storage : Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][13] Keep the container tightly closed and store in a corrosives area.[8] Recommended storage is under an inert atmosphere (e.g., nitrogen) at 2°C - 8°C.

-

Spill & Disposal : In case of a spill, evacuate the area. Avoid creating dust. Sweep up the material and place it into a suitable, labeled container for disposal.[8] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][15]

Conclusion

This compound (CAS 10191-60-3) is a cornerstone intermediate in modern organic synthesis. Its unique molecular architecture provides a reliable and versatile platform for the construction of complex, high-value molecules for the pharmaceutical and agrochemical industries. While its reactivity is its greatest asset, it also necessitates a thorough understanding of its hazardous properties and adherence to rigorous safety protocols. This guide provides the foundational knowledge for scientists to harness the synthetic potential of this compound safely and effectively.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging N-Cyanoimido-S,S-dimethyl-dithiocarbonate for Advanced Organic Synthesis and Chemical Research. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. N-Cyanoimido-S,S-dimethyl-dithiocarbonate: A Versatile Intermediate for Pesticide and Pharmaceutical Development. [Link]

- National Center for Biotechnology Information.

- Google Patents.

- ChemBK.

- precisionFDA.

- ResearchGate. (2014, December). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. [Link]

- ChemBK.

- Royal Society of Chemistry.

Sources

- 1. Buy this compound | 10191-60-3 [smolecule.com]

- 2. CAS 10191-60-3: Dimethyl N-cyanodithioiminocarbonate [cymitquimica.com]

- 3. parchem.com [parchem.com]

- 4. GSRS [precision.fda.gov]

- 5. Dimethyl N-cyanodithioiminocarbonate 90 10191-60-3 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Dimethyl N-cyanodithioiminocarbonate | C4H6N2S2 | CID 66289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. A11043.36 [thermofisher.com]

- 11. chembk.com [chembk.com]

- 12. N-Cyanoimido-S,S-dimethyl-dithiocarbonate | 10191-60-3 [chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. echemi.com [echemi.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. CN106316902A - Method for preparing dimethyl cyanodithioiminocarbonate - Google Patents [patents.google.com]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

Spectroscopic Data of Dimethyl Cyanocarbonimidodithioate: An In-depth Technical Guide

Introduction: Unveiling a Versatile Synthetic Building Block

Dimethyl cyanocarbonimidodithioate, systematically named bis(methylsulfanyl)methylidenecyanamide (CAS No. 10191-60-3), is a multifaceted reagent in modern organic synthesis.[1][2][3][4] Its unique structure, featuring a central carbon double-bonded to a cyano-imino group and single-bonded to two methylthio (-SCH₃) groups, provides a hub of reactivity.[5][6] This compound serves as a crucial precursor for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds, including those with significant biological and pharmaceutical applications.[5][7]

A thorough understanding of its molecular architecture is paramount for predicting its reactivity and confirming the identity of its downstream products. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively build a definitive structural portrait of this important molecule. The interpretation herein is grounded in fundamental principles and supported by empirical data from established spectral databases.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy provides direct insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For a molecule with the symmetry of this compound, NMR offers a simple yet powerful confirmation of its structure.

¹H NMR Spectroscopy: A Portrait of Symmetry

Expertise & Experience: The molecular structure possesses a plane of symmetry that renders the two methylthio (-SCH₃) groups chemically equivalent. Consequently, the six protons of these two groups are also equivalent. This structural feature leads to the expectation of a single, sharp resonance in the ¹H NMR spectrum, with an integration value corresponding to six protons. The chemical shift is influenced by the electron-withdrawing effect of the sulfur atom and the adjacent π-system.

Data Summary: ¹H NMR

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

|---|

| ~2.6 ppm | Singlet (s) | 6H | 2 x -S-CH ₃ |

Interpretation: The observed spectrum shows a single peak at approximately 2.6 ppm.[8] This aligns perfectly with the predicted structure. Protons on a methyl group attached to a sulfur atom (thioether) typically resonate in the 2.0-3.0 ppm range.[9][10][11] The absence of any other signals confirms that all six protons are in identical chemical environments, validating the molecule's symmetry. The singlet multiplicity indicates no adjacent protons are available for spin-spin coupling.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: In a proton-decoupled ¹³C NMR experiment, each unique carbon atom in the molecule will produce a distinct singlet. Based on the structure, we anticipate three signals: one for the two equivalent methyl carbons, one for the central imido carbon, and one for the cyano carbon. The chemical shifts are highly diagnostic:

-

-SCH₃ Carbons: These will appear in the aliphatic region, typically at the lower field (higher ppm) end due to the influence of the adjacent sulfur.[12][13]

-

Cyano Carbon (C≡N): Nitrile carbons are characteristically found in the 110-120 ppm range.[14][15]

-

Imido Carbon (-S-C=N-S-): This carbon is deshielded by two sulfur atoms and a double bond to nitrogen, placing it significantly downfield.

Data Summary: ¹³C NMR

| Chemical Shift (δ) | Assignment |

|---|---|

| ~16.5 ppm | 2 x -S-C H₃ |

| ~114.0 ppm | -C ≡N |

| ~145.0 ppm | >C =N- |

Interpretation: The experimental spectrum reveals three peaks, confirming the presence of three distinct carbon environments.[13][16][17]

-

The peak at ~16.5 ppm is consistent with the two equivalent methyl carbons of the thioether groups.[18]

-

The signal at ~114.0 ppm falls squarely in the expected range for a nitrile carbon.[14][18]

-

The most downfield signal at ~145.0 ppm is assigned to the central carbon atom, which is significantly deshielded by its attachment to two sulfur atoms and a nitrogen atom via a double bond.[19]

Caption: Proposed major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Trustworthiness: This protocol describes a standard method for obtaining a reproducible EI mass spectrum, often coupled with Gas Chromatography (GC) for sample introduction and purification.

-

Sample Introduction: a. Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). b. If using a GC-MS system, inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will vaporize the sample and separate it from the solvent and any impurities before it enters the mass spectrometer. c. Alternatively, use a direct insertion probe for solid samples.

-

Ionization: a. In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). b. This causes the ejection of an electron from the molecule, forming the positively charged molecular ion (M⁺˙).

-

Mass Analysis: a. The newly formed ions (both the molecular ion and any fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). b. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: a. The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. b. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Integrated Spectroscopic Analysis: A Cohesive Structural Proof

By synthesizing the data from NMR, IR, and MS, we construct a self-validating and unambiguous structural identification of this compound.

-

MS establishes the molecular weight as 146 amu, consistent with the formula C₄H₆N₂S₂.

-

IR confirms the presence of the critical C≡N (2180 cm⁻¹) and C=N (1550 cm⁻¹) functional groups, along with the aliphatic C-H bonds of the methyl groups.

-

¹³C NMR verifies the three unique carbon environments: two equivalent methyls (~16.5 ppm), a nitrile carbon (~114.0 ppm), and the central imido carbon (~145.0 ppm).

-

¹H NMR provides the final piece of evidence, showing a single peak for six protons, confirming the chemical equivalence and symmetry of the two -SCH₃ groups.

Together, these three spectroscopic techniques provide orthogonal and complementary data points that converge on a single, definitive molecular structure. This integrated approach represents the gold standard in chemical characterization, ensuring the identity and purity of this valuable synthetic intermediate for researchers and drug development professionals.

References

- California State Polytechnic University, Pomona. Calculating 1H NMR Chemical Shifts. [Online].

- The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. [Online Video]. YouTube.

- AIST. Spectral Database for Organic Compounds, SDBS. [Online].

Sources

- 1. Dimethyl N-cyanodithioiminocarbonate | C4H6N2S2 | CID 66289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. Dimethyl N-cyanodithioiminocarbonate 90 10191-60-3 [sigmaaldrich.com]

- 5. Buy this compound | 10191-60-3 [smolecule.com]

- 6. GSRS [precision.fda.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 13. bhu.ac.in [bhu.ac.in]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. compoundchem.com [compoundchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Solubility of Dimethyl Cyanocarbonimidodithioate in Organic Solvents

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of active pharmaceutical ingredients (APIs) are of paramount importance. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy. Dimethyl cyanocarbonimidodithioate (CAS No. 10191-60-3), a versatile synthetic intermediate used in the synthesis of various pharmaceuticals, presents its own unique set of solubility characteristics.[1] This guide provides a comprehensive exploration of the solubility of this compound in organic solvents, offering both theoretical insights and practical, field-proven methodologies for its accurate determination. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to effectively handle this compound and to generate reliable, reproducible solubility data.

Molecular Structure and its Implications for Solubility

This compound, with the chemical formula C₄H₆N₂S₂, is a relatively small molecule with distinct structural features that govern its solubility profile.[2] Its structure, (CH₃S)₂C=NCN, includes a polar cyano group (-C≡N) and a carbon-nitrogen double bond, alongside two nonpolar methylthio (-SCH₃) groups.

The presence of the cyano group and the nitrogen atom introduces polarity to the molecule, allowing for dipole-dipole interactions with polar solvents. However, the molecule lacks traditional hydrogen bond donors (like -OH or -NH groups), which limits its ability to form strong hydrogen bonds with protic solvents. The two methylthio groups contribute to its nonpolar character. This duality suggests that this compound will exhibit a nuanced solubility profile, likely favoring polar aprotic solvents that can engage in dipole-dipole interactions without requiring hydrogen bonding. The principle of "like dissolves like" is a foundational concept in predicting solubility, where substances with similar polarities tend to be miscible.

Based on this structural analysis, we can anticipate the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. These solvents have high dielectric constants and can effectively solvate the polar regions of the molecule.

-

Moderate Solubility: Expected in polar protic solvents like methanol and ethanol. While these solvents are polar, the lack of strong hydrogen bonding from this compound may limit its solubility compared to polar aprotic solvents. It has been noted to be slightly soluble in methanol.[3]

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexane and toluene. The overall polarity of the molecule is likely too high for significant interaction with these nonpolar solvents. Similarly, it is considered insoluble in water.[4]

The solubility of a compound is fundamentally influenced by its molecular structure, which dictates the intermolecular forces between solute and solvent molecules.[5]

Quantitative Solubility Data

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Acetone | Polar Aprotic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| Dichloromethane (DCM) | Polar Aprotic | 25 | ||

| Dimethylformamide (DMF) | Polar Aprotic | 25 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | ||

| Toluene | Nonpolar | 25 | ||

| Hexane | Nonpolar | 25 |

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol details the "shake-flask" method, which is widely regarded as the gold standard for determining thermodynamic (equilibrium) solubility.[6] This method involves equilibrating an excess of the solid compound with the solvent over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

Safety Precautions

CAUTION: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage. It is also noted for its strong, unpleasant odor ("stench").[2] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Materials and Reagents

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

2 mL glass vials with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

1 mL syringes

-

0.22 µm syringe filters (ensure compatibility with the organic solvents being tested)

-

HPLC vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a 2 mL glass vial. An excess is typically considered to be an amount that will not fully dissolve, ensuring a solid phase remains at equilibrium. A starting amount of ~10-20 mg is generally sufficient.

-

Carefully add 1 mL of the selected organic solvent to the vial.

-

Securely cap the vial and vortex for 30 seconds to disperse the solid.

-

Prepare a separate vial for each organic solvent to be tested.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Allow the samples to equilibrate for at least 24 hours. This duration is crucial to ensure that the system reaches thermodynamic equilibrium. Some protocols suggest sampling at multiple time points (e.g., 24 and 48 hours) to confirm that the concentration is no longer changing.[7]

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm that excess solid remains.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a 1 mL syringe, taking care not to disturb the solid pellet.

-

Attach a 0.22 µm syringe filter to the syringe and filter the supernatant directly into a clean HPLC vial. This step is critical to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound in the same organic solvent at known concentrations.

-

Analyze both the calibration standards and the filtered samples by HPLC. The concentration of the dissolved compound is determined by comparing the peak area from the sample to the calibration curve.[8]

-

If the concentration of the saturated solution is too high for the linear range of the detector, dilute the filtered supernatant with a known volume of the solvent before HPLC analysis and apply the dilution factor in the final calculation.

-

Experimental Workflow Diagram

Sources

- 1. CAS 10191-60-3: Dimethyl N-cyanodithioiminocarbonate [cymitquimica.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. N-Cyanoimido-S,S-dimethyl-dithiocarbonate | 10191-60-3 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

Dimethyl Cyanocarbonimidodithioate: A Comprehensive Technical Guide

Abstract

Dimethyl cyanocarbonimidodithioate, also known as Dimethyl N-cyanodithioiminocarbonate (CAS No. 10191-60-3), is a versatile and reactive organic compound characterized by its unique molecular structure containing a cyanoimino group and two methylthio moieties.[1][2] This guide provides an in-depth exploration of its discovery, synthesis, chemical properties, and diverse applications. Initially gaining prominence as a key intermediate in the synthesis of pharmaceuticals like the H2 receptor antagonist Cimetidine, its utility has expanded significantly.[1][3] It now serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds, including pyrimidines, triazines, and various fused ring systems, many of which exhibit important biological activities.[4][5] This document will detail established and improved synthesis protocols, present key physico-chemical and spectroscopic data, and explore its mechanistic roles in organic synthesis and agrochemical applications, offering a valuable resource for researchers in synthetic chemistry and drug development.

Introduction and Historical Context

This compound belongs to the dithiocarbamate class of organosulfur compounds.[6] Its discovery in the mid-20th century was part of broader investigations into sulfur and nitrogen-containing organic molecules.[7] While the precise first synthesis is not prominently documented in initial findings, its importance grew with the recognition of its utility as a versatile synthon.

The compound's reactivity is dictated by the interplay of its functional groups: the electrophilic carbon of the imidodithioate, the nucleophilic nitrogen of the cyano group, and the two methylthio groups which can act as leaving groups.[8] This unique electronic arrangement allows it to react with a variety of nucleophiles and electrophiles, making it an ideal precursor for constructing complex molecular architectures. Its most notable early application was as a critical intermediate for the synthesis of Cimetidine, a landmark drug for treating peptic ulcers.[1] This application spurred the development of large-scale industrial synthesis methods.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a two-step process involving the formation of a dithiocarbamate salt followed by methylation.

Common Synthetic Pathways

The most prevalent laboratory and industrial methods start from simple, readily available precursors like cyanamide or lime nitrogen (calcium cyanamide).[7][9][10]

Method 1: From Cyanamide This route involves the reaction of cyanamide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form a dipotassium salt. This intermediate is then methylated using an agent like iodomethane or dimethyl sulfate to yield the final product.[9]

Method 2: From Lime Nitrogen An alternative industrial method utilizes lime nitrogen, which reacts with carbon disulfide to form a dithiocalcium salt.[7][11] Subsequent methylation with dimethyl sulfate produces this compound.[7][11] A patented method describes dispersing lime nitrogen and sodium carbonate in water, followed by the addition of carbon disulfide to form sodium cyanodithioiminocarbonate. The final methylation step is then carried out with dimethyl carbonate, a less toxic methylating agent.[10]

Detailed Laboratory Protocol (Cyanamide Route)

This protocol is adapted from established literature procedures.[9]

Materials:

-

Cyanamide (50% aqueous solution)

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Iodomethane (CH₃I)

-

Ethanol

-

Water (deionized)

Procedure:

-

In a well-ventilated fume hood, dissolve potassium hydroxide (0.04 mol) in 80 mL of water in a round-bottom flask equipped with a magnetic stirrer.

-

To the stirred solution, add cyanamide (0.02 mol, 50% aq. solution) and continue stirring for 45 minutes at room temperature.

-

Carefully add carbon disulfide (0.02 mol) to the mixture. Heat the reaction to 40°C. Stir until the carbon disulfide has completely dissolved (approximately 2 hours), indicating the formation of the dithiocarbamate salt intermediate.

-

Cool the reaction mixture to room temperature. Add iodomethane (0.04 mol) dropwise to the flask.

-

Stir the reaction mixture overnight at room temperature. A precipitate will form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with water to remove any inorganic salts.

-

Dry the product under vacuum at room temperature to a constant weight.

-

For further purification, recrystallize the crude product from ethanol to yield white to off-white crystals.[9]

Causality and Insights:

-

The use of a strong base (KOH) is essential to deprotonate cyanamide, forming a nucleophile that readily attacks the electrophilic carbon of carbon disulfide.

-

Using a molar excess of the methylating agent (iodomethane) ensures the complete conversion of the dithio-salt intermediate to the final S,S-dimethylated product.

-

The reaction is typically performed in an aqueous or mixed aqueous-organic solvent system to facilitate the dissolution of the ionic intermediates.

Synthesis Workflow Diagram

Caption: General synthesis workflow for this compound.

Physico-chemical and Spectroscopic Properties

This compound is typically a white to yellow or yellow-green crystalline solid with a characteristic sulfurous odor.[7][11] It is stable under ambient conditions but should be stored in a cool, dry place away from heat sources.[7]

Properties Table

| Property | Value | Source(s) |

| CAS Number | 10191-60-3 | [8][12] |

| Molecular Formula | C₄H₆N₂S₂ | [2][8] |

| Molecular Weight | 146.23 g/mol | [12][13] |

| Appearance | White to off-white or pale yellow solid/powder | [7][9] |

| Melting Point | 45-50 °C (lit.) | [9][13] |

| Boiling Point | 229.6 ± 23.0 °C (Predicted) | [9][13] |

| Solubility | Slightly soluble in methanol; largely insoluble in water. | [7][13] |

| Flash Point | >110 °C (>230 °F) | [13][14] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.

-

¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum is characteristically simple, showing a single sharp peak.

-

δ 2.90 (s, 6H, 2 × SCH₃)[9]

-

-

¹³C NMR (75 MHz, CDCl₃): The carbon NMR spectrum displays three distinct signals corresponding to the methyl, cyano, and imidodithioate carbons.

-

δ 18.8 (SCH₃), 115.3 (CN), 186.8 (C=N)[9]

-

-

Infrared (FT-IR, ν/cm⁻¹): The IR spectrum shows strong characteristic absorptions for the cyano and carbon-nitrogen double bonds.

-

2176 cm⁻¹ (C≡N stretch), 1678 cm⁻¹ (C=N stretch)[9]

-

Chemical Reactivity and Applications

The synthetic versatility of this compound stems from its ability to act as an electrophilic building block, reacting with various nucleophiles to form a wide range of heterocyclic systems.[5]

Role in Heterocyclic Synthesis

This compound is a cornerstone reagent for synthesizing biologically relevant heterocycles.[5] The general reaction mechanism involves the nucleophilic attack on the central carbon atom, followed by the displacement of one or both methylthio groups, often leading to a subsequent cyclization step.

It has been successfully employed in the synthesis of:

-

Pyrimidines: Including methylsulfanylpyrimidines and N-aryl-6-methylsulfanyl-4-oxopyrimidine-5-carbonitriles.[3][4]

-

Triazines: Such as 4-methylthiopyrazolo[1,5-a]-1,3,5-triazines.[4][14]

-

Fused Heterocycles: Including methylsulfanyl derivatives of azoloazines and azoloazoles.[4][7]

-

Other Systems: It is also used to create cyanoguanidines, 1,2,4-triazoles, 1,3-thiazoles, and pyrazoles.[4][5]

Many of these synthesized compounds are investigated for their potential as anticancer, antifungal, antibacterial, and anti-inflammatory agents.[5]

Caption: General reactivity pathway for heterocyclic synthesis.

Agrochemical Applications

As a dithiocarbamate derivative, this compound has applications in agriculture, primarily as a fungicide and bactericide.[7] Its mechanism of action in this context involves inhibiting the growth and reproduction of fungal and bacterial pathogens, thereby protecting crops from disease.[7]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: The compound is classified as toxic if swallowed and may be fatal if inhaled.[1][4][11] Its structure contains a cyanide group, contributing to its toxicity profile.[8]

-

Corrosivity: It causes severe skin burns and eye damage.[1][4] It has been documented to cause severe dermatitis upon occupational exposure.[3][4]

-

Personal Protective Equipment (PPE): When handling this chemical, personnel must wear suitable protective clothing, gloves, and eye/face protection (eyeshields, faceshield).[4][15] In case of insufficient ventilation, a suitable respirator (e.g., type P3 cartridge) is required.[3][4]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapor. All work should be conducted in a well-ventilated chemical fume hood.[15]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is classified under Storage Class 8A for combustible, corrosive hazardous materials.[4]

Conclusion

Since its discovery, this compound has evolved from a laboratory curiosity to an indispensable tool in synthetic organic chemistry and pharmaceutical development. Its straightforward synthesis and unique reactivity profile have established it as a premier building block for the construction of diverse and complex heterocyclic compounds. While its primary industrial application has been linked to the synthesis of Cimetidine, ongoing research continues to unveil new applications in medicinal chemistry, agrochemicals, and materials science. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with significant biological and material properties. Proper understanding of its handling and safety is paramount for its responsible and effective use in research and industry.

References

- ChemBK. (2022). dimethyl cyanocarbonodithioimidate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66289, Dimethyl N-cyanodithioiminocarbonate.

- Pharmaffiliates. (n.d.). Dimethyl N-cyanodithioiminocarbonate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Cyanoimido-S,S-dimethyl-dithiocarbonate: Synthesis, Properties, and Applications in Organic Chemistry.

- Google Patents. (2017). CN106316902A - Method for preparing dimethyl cyanodithioiminocarbonate.

- Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Heterocyclic Communications, 20(6), 313–331.

- ResearchGate. (2016). (PDF) Dimethyl N-cyanodithioiminocarbonate.

- ChemBK. (2024). Dimethyl cyanodithioiminocarbonate.

- precisionFDA. (n.d.). This compound.

- Onwudiwe, D. C., & Ekennia, A. C. (2022). The Versatility in the Applications of Dithiocarbamates. International journal of molecular sciences, 23(3), 1317.

Sources

- 1. Buy this compound | 10191-60-3 [smolecule.com]

- 2. GSRS [precision.fda.gov]

- 3. Dimethyl N-cyanodithioiminocarbonate 90 10191-60-3 [sigmaaldrich.com]

- 4. N-氰亚胺基-S,S-二硫代碳酸二甲酯 90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. The Versatility in the Applications of Dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. CAS 10191-60-3: Dimethyl N-cyanodithioiminocarbonate [cymitquimica.com]

- 9. N-Cyanoimido-S,S-dimethyl-dithiocarbonate | 10191-60-3 [chemicalbook.com]

- 10. CN106316902A - Method for preparing dimethyl cyanodithioiminocarbonate - Google Patents [patents.google.com]

- 11. chembk.com [chembk.com]

- 12. Dimethyl N-cyanodithioiminocarbonate | C4H6N2S2 | CID 66289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. 10191-60-3 Dimethyl N-cyanodithioiminocarbonate AKSci M748 [aksci.com]

- 15. N-Cyanoimido-S,S-dimethyl-dithiocarbonate - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Reactivity Profile of Dimethyl Cyanocarbonimidodithioate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Dimethyl cyanocarbonimidodithioate, a versatile and highly reactive building block in organic synthesis, offers a gateway to a diverse array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive exploration of its reactivity profile, delving into the mechanistic underpinnings of its reactions with nucleophiles, its potential role in cycloaddition reactions, and its interactions with electrophiles. By elucidating the causality behind experimental choices and providing detailed, field-proven protocols, this document aims to empower researchers to effectively harness the synthetic potential of this valuable reagent.

Introduction: Unveiling a Versatile Synthon

This compound, systematically named bis(methylsulfanyl)methylidenecyanamide, is a stable, crystalline solid with the chemical formula C₄H₆N₂S₂.[1][2] Its structure features a central carbon atom double-bonded to a cyanoimino group and single-bonded to two methylthio (-SCH₃) groups. This unique arrangement of functional groups imparts a rich and varied reactivity to the molecule, making it a powerful tool for the construction of complex molecular architectures.

The core of its reactivity lies in the electrophilic nature of the central carbon atom, which is activated by the electron-withdrawing cyano group and the two sulfur atoms. The methylthio groups also serve as excellent leaving groups, facilitating nucleophilic substitution reactions. This combination of features allows for facile reactions with a wide range of nucleophiles, leading to the formation of diverse heterocyclic systems such as pyrimidines, pyrazoles, and thiadiazoles.[3]

This guide will dissect the key facets of this compound's reactivity, providing both theoretical understanding and practical guidance for its application in the laboratory.

Synthesis of this compound

The industrial preparation of this compound typically involves a two-step process starting from lime nitrogen (calcium cyanamide).[4]

Step 1: Salt Formation Lime nitrogen is reacted with carbon disulfide in the presence of a base, such as sodium carbonate, in an aqueous medium to form the sodium salt of cyanodithioiminocarbonate.[4]

Step 2: Methylation The resulting salt solution is then treated with a methylating agent, such as dimethyl carbonate, to introduce the two methyl groups, yielding the final product.[4]

A detailed, step-by-step laboratory-scale synthesis protocol is provided below.

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

Lime nitrogen (containing a known percentage of calcium cyanamide)

-

Sodium carbonate

-

Carbon disulfide

-

Dimethyl carbonate

-

Isopropanol or Acetone

-

Water

-

Nitrogen gas

Procedure:

-

Salt Formation:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, disperse and dissolve the appropriate amounts of lime nitrogen and sodium carbonate in water.

-

Under a nitrogen atmosphere, slowly add carbon disulfide dropwise to the stirred solution.

-

Heat the reaction mixture to 40-45°C and continue stirring for 4 hours.

-

Filter the hot reaction mixture to remove any insoluble impurities. Wash the filter cake with hot water and combine the filtrates. The resulting solution contains sodium cyanodithioiminocarbonate.

-

-

Methylation:

-

Transfer the filtrate to a reaction flask and add isopropanol or acetone.

-

Under a nitrogen atmosphere and while maintaining the temperature at 5°C, slowly add dimethyl carbonate dropwise.

-

After the addition is complete, allow the reaction to stir at 20°C for 2-3 hours.

-

-

Isolation and Purification:

-

After the reaction, add more isopropanol or acetone to the mixture.

-

Cool the mixture to approximately -20°C to induce crystallization.

-

After about 4-6 hours, collect the precipitated solid by cold filtration.

-

Wash the solid with cold water and dry under vacuum to obtain the light yellow crystalline product, this compound.

-

Safety Note: Carbon disulfide is highly flammable and toxic. Dimethyl carbonate is a flammable liquid. This compound is toxic and an irritant.[5][6] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reactivity with Nucleophiles: A Gateway to Heterocycles

The most explored and synthetically valuable aspect of this compound's reactivity is its reaction with a diverse range of nucleophiles. These reactions typically proceed via a nucleophilic substitution pathway where one or both of the methylthio groups are displaced. The initial attack of the nucleophile on the electrophilic central carbon is followed by the elimination of methanethiol. Subsequent intramolecular cyclization is a common feature, leading to the formation of various heterocyclic ring systems.

Reaction with Amines: Synthesis of Substituted Guanidines and Pyrimidines

Primary and secondary amines readily react with this compound. The reaction with primary amines, such as aniline, typically results in the substitution of one of the methylthio groups to form N-cyano-N'-aryl-S-methylisothioureas.[3][7]

Mechanism: Reaction with a Primary Amine The reaction is initiated by the nucleophilic attack of the amine on the electrophilic central carbon of this compound. This is followed by the elimination of a methylthio group as methanethiol.

Caption: Reaction of this compound with a primary amine.

Diamines, such as ethylenediamine, can react with two equivalents of this compound, or they can undergo intramolecular cyclization to form cyclic guanidines.[8]

Reaction with Hydrazines: Formation of Pyrazoles and Triazoles

Hydrazine and its derivatives are key reagents for the synthesis of nitrogen-containing heterocycles from this compound. The initial reaction leads to the formation of a hydrazino intermediate, which can then undergo cyclization. For example, the reaction with hydrazine hydrate can lead to the formation of 3-amino-5-methylthio-1H-1,2,4-triazole.[3]

Mechanism: Reaction with Hydrazine The reaction proceeds through a nucleophilic attack of the hydrazine on the central carbon, followed by elimination of methanethiol and subsequent intramolecular cyclization.

Caption: Synthesis of a 1,2,4-triazole derivative from this compound.

Experimental Protocol: Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole[9]

This protocol illustrates a general approach for pyrazole synthesis, which can be adapted for reactions involving this compound and a suitable hydrazine derivative.

Materials:

-

Hydrazone precursor

-

Nitro-olefin

-

Solvent (e.g., Methanol)

-

Water

Procedure:

-

Dissolve the hydrazone precursor in the chosen solvent in a round-bottom flask.

-

Add the nitro-olefin to the solution and stir at room temperature.

-

Monitor the reaction progress by TLC or NMR.

-

Upon completion, add water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with a suitable solvent mixture (e.g., MeOH/H₂O), and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., boiling MeOH) to obtain the purified pyrazole derivative.

Reaction with Active Methylene Compounds: Synthesis of Pyrimidines and Pyridines

Compounds containing an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile, are excellent nucleophiles for reactions with this compound. These reactions are powerful methods for the synthesis of highly substituted pyrimidines and pyridines.[3][9]

Mechanism: Reaction with Malononitrile The reaction is typically base-catalyzed. The base deprotonates the active methylene compound to generate a carbanion, which then acts as the nucleophile. The initial adduct undergoes cyclization and subsequent rearrangement to form the final heterocyclic product.

Caption: Workflow for pyrimidine synthesis from this compound.

Cycloaddition Reactions

While the reactivity of this compound is dominated by nucleophilic substitution, its structural similarity to ketene dithioacetals suggests potential participation in cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions). Ketene dithioacetals are known to act as electron-rich dienophiles in aza-Diels-Alder reactions.[1]

Although specific examples of this compound itself acting as a dienophile in Diels-Alder reactions are not extensively documented in readily available literature, its structural features suggest that it could react with electron-deficient dienes in an inverse-electron-demand Diels-Alder reaction.[5][10] Further research in this area could unveil novel synthetic pathways.

Reactivity with Electrophiles

The presence of lone pairs on the nitrogen and sulfur atoms in this compound suggests that it could also react with electrophiles. However, the electron-withdrawing nature of the cyano group deactivates the imino nitrogen towards electrophilic attack. The sulfur atoms, being more nucleophilic, are the more likely sites for electrophilic reactions such as alkylation.

Reaction with alkyl halides could potentially lead to the formation of sulfonium salts, although this aspect of its reactivity is less explored compared to its reactions with nucleophiles.[11]

Spectroscopic Data